N'-anilino-2-oxopropanimidamide
Description
N'-anilino-2-oxopropanimidamide is an organic compound characterized by a propanimidamide backbone substituted with an anilino group and an oxo moiety.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.2g/mol |
IUPAC Name |
N'-anilino-2-oxopropanimidamide |
InChI |
InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12) |
InChI Key |
WFBLARNTYZWANF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N'-anilino-2-oxopropanimidamide with four structurally related compounds, highlighting key parameters:
Key Insights from Research Findings
- Electronic and Steric Effects: The quinoline-phenanthrene system in the compound from enhances aromatic stacking but reduces solubility due to increased hydrophobicity . In contrast, this compound’s simpler structure offers better solubility and easier synthetic modification. The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide () introduces strong electron-withdrawing effects, accelerating electrophilic reactions compared to the oxo group in the target compound .
- The hydroxyanilino substituent in ’s compound enables redox activity, which is absent in this compound .
- Thermal and Chemical Stability: Compounds with aromatic systems (e.g., phenanthrene in ) exhibit higher thermal stability but may degrade under UV light, whereas this compound’s stability remains understudied .
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